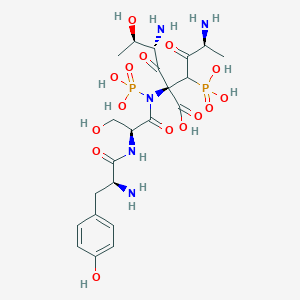
2-Hexanone, 3-hydroxy-3-propyl-, O-(phenylmethyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexanone, 3-hydroxy-3-propyl-, O-(phenylmethyl)oxime is a chemical compound that belongs to the class of oxime derivatives. It is commonly known as 3-PPOH and is widely used in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of 3-PPOH involves its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. It also enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing oxidative stress and inflammation in the body.
Biochemical and Physiological Effects
3-PPOH has been shown to have various biochemical and physiological effects, including reducing lipid peroxidation, increasing the levels of glutathione, and improving mitochondrial function. It also protects against neuronal damage and improves cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-PPOH in lab experiments is its ability to cross the blood-brain barrier, making it a potential therapeutic agent for central nervous system disorders. However, its low solubility in water and limited stability under certain conditions can pose challenges in its use in lab experiments.
Future Directions
The potential therapeutic applications of 3-PPOH are still being explored, and there are several future directions for research in this area. Some of these include investigating its efficacy in treating other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis, exploring its potential as an anti-cancer agent, and developing novel formulations to improve its solubility and stability.
Conclusion
In conclusion, 2-Hexanone, 3-hydroxy-3-propyl-, O-(phenylmethyl)oxime is a promising compound with potential therapeutic applications in various diseases. Its antioxidant, anti-inflammatory, and neuroprotective properties make it a valuable tool for scientific research. However, further research is needed to fully understand its mechanism of action and explore its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 3-PPOH involves the reaction of 3-hydroxy-3-propyl-2-hexanone with phenylmethyl hydroxylamine in the presence of a catalyst. This reaction results in the formation of 3-PPOH as a white crystalline solid with a melting point of 120-122°C.
Scientific Research Applications
3-PPOH has been extensively studied for its potential therapeutic applications. It has been found to possess antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
CAS RN |
154874-69-8 |
|---|---|
Product Name |
2-Hexanone, 3-hydroxy-3-propyl-, O-(phenylmethyl)oxime |
Molecular Formula |
C17H23ClN4O4 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
4-[(Z)-C-methyl-N-phenylmethoxycarbonimidoyl]heptan-4-ol |
InChI |
InChI=1S/C16H25NO2/c1-4-11-16(18,12-5-2)14(3)17-19-13-15-9-7-6-8-10-15/h6-10,18H,4-5,11-13H2,1-3H3/b17-14- |
InChI Key |
RAWMBDWHWUIOPU-VKAVYKQESA-N |
Isomeric SMILES |
CCCC(CCC)(/C(=N\OCC1=CC=CC=C1)/C)O |
SMILES |
CCCC(CCC)(C(=NOCC1=CC=CC=C1)C)O |
Canonical SMILES |
CCCC(CCC)(C(=NOCC1=CC=CC=C1)C)O |
synonyms |
2-Hexanone, 3-hydroxy-3-propyl-, O-(phenylmethyl)oxime |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Methyl (2R,3R,6R,8S,9R,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B234404.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234409.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B234410.png)


![N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide](/img/structure/B234428.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]acetamide](/img/structure/B234431.png)